1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde
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Overview
Description
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde is a compound that features a thiazole ring, a cyclobutane ring, and an aldehyde functional group. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylthiazole with cyclobutanecarboxaldehyde under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carboxylic acid.
Reduction: Formation of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutanemethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
Cyclobutanecarboxaldehyde: A compound with a cyclobutane ring and an aldehyde group but lacking the thiazole ring.
Thiazole-4-carboxaldehyde: A thiazole derivative with an aldehyde group at a different position
Uniqueness
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde is unique due to the combination of the thiazole ring, cyclobutane ring, and aldehyde group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H13NOS/c1-8-11-6-9(13-8)5-10(7-12)3-2-4-10/h6-7H,2-5H2,1H3 |
InChI Key |
IIGINZRJEKCHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CC2(CCC2)C=O |
Origin of Product |
United States |
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